
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Vue d'ensemble
Description
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (hereafter referred to by its full name) is a bifunctional macrocyclic chelator derived from the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold. Its structure includes a 4-aminobenzyl group attached to the cyclen macrocycle, enabling conjugation to biomolecules (e.g., antibodies, peptides) via primary amine-reactive groups such as isothiocyanate . This compound is widely used in radiopharmaceuticals for labeling isotopes like Zr-89, Lu-177, and Ac-225 due to its high thermodynamic stability and kinetic inertness with trivalent and tetravalent metal ions .
Synthesis involves hydrogenation of nitrobenzyl precursors (e.g., S-SSS-1 or S-RRR-1) using palladium on carbon under H₂, yielding stereoisomers (e.g., S-SSS-2 and S-RRR-2) with distinct physicochemical properties . These stereochemical variations influence water exchange rates and metal-chelate stability, critical for applications in magnetic resonance imaging (MRI) and targeted alpha therapy (TAT) .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are metal ions . This compound is a bifunctional chelating agent (BCA) that binds strongly with radio-metals like Indium-111, Gallium-67, Yttrium-90, and Samarium-153 . These metal ions are often attached to antibodies for medical applications such as radioimmunotherapy, tumor imaging, or immunoscintigraphy .
Mode of Action
The compound interacts with its targets (metal ions) by forming highly stable complexes under physiological conditions . This stability is crucial as it prevents significant release of metals, thereby ensuring the effectiveness of the medical applications .
Pharmacokinetics
The stability of the compound under physiological conditions suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific application. For instance, in radioimmunotherapy, the compound helps deliver radio-metals to cancer cells, enabling targeted radiation therapy . In imaging applications, the compound can help enhance the contrast of images .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH and temperature of the physiological environment can affect the stability of the compound and its complexes with metal ions . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the compound’s ability to bind with its target metal ions.
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, influencing their function and behavior
Cellular Effects
The cellular effects of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are diverse and depend on the specific cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Activité Biologique
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (commonly referred to as DOTA-benzyl amine) is a derivative of the well-known chelating agent DOTA. This compound has garnered attention for its potential applications in radiopharmaceuticals and targeted therapies due to its ability to form stable complexes with various metal ions. This article aims to delve into its biological activity, highlighting its mechanisms of action, applications in medical research, and relevant case studies.
- Molecular Formula : C24H33N5O8S
- Molecular Weight : 551.61 g/mol
- CAS Number : 127985-74-4
- Physical State : Solid (white to off-white)
- Predicted Boiling Point : 826.9 ± 65.0 °C
- Density : 1.39 ± 0.1 g/cm³
- pKa : 2.46 ± 0.10
Chelation and Metal Complexation
DOTA-benzyl amine exhibits strong chelation properties due to the presence of multiple nitrogen atoms capable of coordinating with metal ions. The ability to form stable complexes with radiometals such as Gallium-68 and Lutetium-177 makes it particularly useful in the field of nuclear medicine for imaging and therapeutic purposes.
- Targeting Tumor Cells : DOTA-benzyl amine can be conjugated with peptides or antibodies that specifically bind to tumor-associated antigens. This allows for targeted delivery of therapeutic agents or radiolabeled tracers directly to cancer cells.
- Stability in Biological Systems : The stability of metal complexes formed with DOTA derivatives is crucial for effective imaging and therapy. Studies have shown that DOTA-benzyl amine complexes demonstrate enhanced stability compared to other chelators, reducing the risk of metal ion release in vivo .
Case Study 1: Radiolabeled Peptides for Tumor Imaging
A study published in MDPI evaluated the use of DOTA-benzyl amine in conjunction with radiolabeled peptides for positron emission tomography (PET). The research highlighted that radiolabeled bombesin-based antagonists using DOTA-benzyl amine showed promising results in targeting gastrin-releasing peptide receptors in prostate cancer models. The IC50 values observed were around 14 nmol/L, indicating potent receptor binding capabilities .
Case Study 2: In Vivo Stability and Biodistribution
Another investigation focused on the biodistribution of DOTA-benzyl amine complexes in animal models. The findings revealed that these complexes exhibited favorable pharmacokinetics, with significant accumulation in tumor tissues while minimizing uptake in healthy organs. This selective targeting enhances the therapeutic index of radiopharmaceuticals .
Comparative Analysis of Chelators
The following table summarizes the stability and efficacy of DOTA-benzyl amine compared to other common chelators:
Chelator | Metal Ion | Stability (Kd) | IC50 (nmol/L) | Applications |
---|---|---|---|---|
DOTA-benzyl amine | Ga-68 | 8.5 ± 2.7 | 14 ± 3.4 | PET imaging, targeted therapy |
TETA | Cu-64 | Higher than DOTA | Not specified | Imaging and therapy |
NOTA | Lu-177 | Moderate | Not specified | Radiotherapy |
Comparaison Avec Des Composés Similaires
Structural and Functional Modifications
p-SCN-Bn-DOTA vs. p-SCN-Bn-DOTAGA
- p-SCN-Bn-DOTA : A primary amine-reactive DOTA derivative with a thiourea linkage for biomolecule conjugation. Exhibits high stability with Lu-177 and Ac-225 but moderate labeling efficiency for larger isotopes like Ac-225 due to steric hindrance .
- p-SCN-Bn-DOTAGA : Incorporates an additional glutaric acid spacer, enhancing flexibility and radiolabeling efficiency. In head-to-head studies, DOTAGA achieved >95% Ac-225 labeling efficiency compared to ~80% for DOTA, attributed to improved coordination geometry .
DO3A Monoamides
- DO3A derivatives (e.g., DO3APABn, DO3APPrA) replace one acetate arm with phosphonate or alkyl groups. These modifications alter metal selectivity: DO3APABn shows higher affinity for Sc³⁺ and Zr⁴⁺, while DO3APPrA favors Gd³⁺ .
DOTA-Tetraamides
- Substituting all four acetate arms with amides (e.g., EuDOTA-tetraamide) slows water exchange rates (τₘ = 1.2–2.5 μs vs. 0.2 μs for unmodified DOTA), reducing MRI relaxivity but improving in vivo stability .
Performance in Imaging and Therapy
Radiolabeling Efficiency
- DOTA derivatives outperform DTPA analogs in radiochemical purity and intracellular retention. For example, ¹¹¹In-labeled DOTA-14C5 showed 70% cellular retention after 24 hours vs. 40% for DTPA-14C5 .
MRI Relaxivity
Compound | r₁ (mM⁻¹s⁻¹) | Metal Ion | Notes | Reference |
---|---|---|---|---|
Gd-DOTA | 3.7–4.2 | Gd³⁺ | Clinical standard | |
Gd-DOTAH-EOPEI | 5.4 | Gd³⁺ | Liver-targeted, higher relaxivity | |
EuDOTA-tetraamide | 1.8 | Eu³⁺ | Slower water exchange |
- The 4-aminobenzyl-DOTA derivative Gd-DOTAH-EOPEI demonstrates 15% higher relaxivity than Gd-DOTA, making it promising for liver imaging .
Stability and Kinetic Inertness
Propriétés
IUPAC Name |
2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451972 | |
Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181065-46-3 | |
Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.